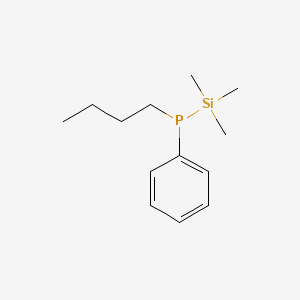

Butyl(phenyl)(trimethylsilyl)phosphane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59877-24-6 |

|---|---|

Molecular Formula |

C13H23PSi |

Molecular Weight |

238.38 g/mol |

IUPAC Name |

butyl-phenyl-trimethylsilylphosphane |

InChI |

InChI=1S/C13H23PSi/c1-5-6-12-14(15(2,3)4)13-10-8-7-9-11-13/h7-11H,5-6,12H2,1-4H3 |

InChI Key |

ZZKYJCUDELDHCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(C1=CC=CC=C1)[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Phenyl Trimethylsilyl Phosphane

Precursor Selection and Synthesis Pathways

The construction of Butyl(phenyl)(trimethylsilyl)phosphane can be approached through several synthetic pathways, primarily differing in the sequence of substituent introduction. The choice of precursors is critical and is dictated by the desired bond formations, which are the P-C(butyl), P-C(phenyl), and P-Si bonds.

A common and effective strategy for the synthesis of silylphosphines involves the use of alkali metal phosphides. researchgate.net These highly reactive intermediates are typically generated by the deprotonation of a primary or secondary phosphine (B1218219) with a strong base, such as an organolithium reagent (e.g., n-butyllithium or tert-butyllithium), or by the reductive cleavage of a P-P or P-C bond.

For the synthesis of this compound, a potential pathway would involve the in-situ generation of a butyl(phenyl)phosphide, which then acts as a nucleophile. For instance, reacting butyl(phenyl)phosphine with a strong base would yield the corresponding lithium butyl(phenyl)phosphide. This phosphide (B1233454) can then be reacted with an electrophilic silicon source.

Another approach involves starting with a phosphorus source that is subsequently functionalized. For example, the reaction of red phosphorus with sodium metal in the presence of naphthalene (B1677914) can generate sodium phosphide, which can then be silylated. youtube.com However, for a multi-substituted phosphine like this compound, a more controlled, stepwise introduction of substituents is generally preferred.

The introduction of the trimethylsilyl (B98337), butyl, and phenyl groups can be achieved in a sequential manner. A logical synthetic route would commence with a commercially available or readily synthesized disubstituted phosphine, which is then converted to a phosphide and reacted with a suitable electrophile to introduce the final substituent.

Pathway A: Silylation of a Disubstituted Phosphide

Formation of the Phosphide: Butyl(phenyl)phosphine can be deprotonated using a strong base like n-butyllithium (n-BuLi) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (-78 °C to 0 °C) to form lithium butyl(phenyl)phosphide.

Silylation: The resulting phosphide is then treated with chlorotrimethylsilane (B32843) (TMS-Cl) to yield the final product, this compound. chemicalbook.comnih.gov

Pathway B: Alkylation/Arylation of a Silylphosphide

Alternatively, a silylphosphine precursor can be utilized.

Formation of a Silylphosphide: Phenyl(trimethylsilyl)phosphine could be deprotonated with a strong base to generate lithium phenyl(trimethylsilyl)phosphide.

Alkylation: This phosphide can then be reacted with an alkylating agent such as n-butyl bromide or n-butyl iodide to introduce the butyl group.

The choice between these pathways may depend on the availability of the starting materials and the relative reactivity of the intermediates. The traditional method of reacting chlorosilanes with alkali metal phosphanides is a well-established route, though it generates salt waste. researchgate.net

Reaction Conditions and Optimization Strategies

The synthesis of silylphosphines is often sensitive to reaction conditions, which must be carefully controlled to maximize yield and purity.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous aprotic solvents (e.g., THF, diethyl ether, toluene) | Prevents protonation of the highly basic phosphide intermediates. |

| Temperature | Low temperatures (-78 °C to 0 °C) for phosphide generation and subsequent reaction | Controls the reactivity of the organometallic reagents and prevents side reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Phosphines and their precursors can be sensitive to air and moisture. acs.org |

| Stoichiometry | Equimolar amounts of the phosphide and the electrophile | Ensures complete conversion and minimizes the presence of unreacted starting materials. |

| Addition Rate | Slow, dropwise addition of reagents | Helps to control the reaction temperature and prevent localized overheating. |

Optimization of these conditions is crucial for achieving high yields. For instance, the choice of base for deprotonation can influence the reaction outcome. While n-butyllithium is commonly used, other bases like lithium diisopropylamide (LDA) could also be employed. The reaction time and temperature for both the phosphide formation and the subsequent electrophilic quench may need to be adjusted to ensure the reaction goes to completion. Work-up procedures typically involve quenching any remaining reactive species, followed by extraction and purification, often by distillation or chromatography under inert conditions.

Scalability and Efficiency of Synthetic Routes

The scalability of the synthesis of this compound is an important consideration for its potential applications. The methodologies described, particularly those involving Grignard or organolithium reagents, are well-established in both laboratory and industrial settings. nih.gov

The efficiency of the synthetic route is largely dependent on the yield of each step. The formation of phosphide intermediates is generally high-yielding. The subsequent reaction with an electrophile is also typically efficient, provided that side reactions are minimized through careful control of reaction conditions.

A key challenge in scaling up these reactions is the management of heat generated during the exothermic formation of the phosphide and the subsequent reaction. nih.gov Proper cooling and controlled addition of reagents are critical. Additionally, the handling of pyrophoric reagents like butyllithium (B86547) and air-sensitive compounds requires specialized equipment and procedures, which can add to the complexity and cost of a large-scale synthesis.

The generation of salt byproducts (e.g., lithium chloride) is another factor to consider in terms of waste management and purification on a larger scale. researchgate.net Despite these challenges, the described synthetic routes are generally considered robust and adaptable for producing multi-gram quantities of the target compound.

Reactivity and Mechanistic Investigations of Butyl Phenyl Trimethylsilyl Phosphane

Nucleophilic Reactivity at the Phosphorus Center

The defining characteristic of tertiary phosphines is the nucleophilicity of the phosphorus atom, derived from its lone pair of electrons. This allows Butyl(phenyl)(trimethylsilyl)phosphane to react with a variety of electron-deficient species, or electrophiles.

As a nucleophile, the phosphorus center in this compound readily attacks electrophilic centers. The most common electrophilic reactions for trivalent phosphorus compounds involve alkylation and arylation. mdpi.com These reactions typically proceed via an addition-elimination mechanism or result in the formation of a stable phosphonium (B103445) salt. mdpi.com The reaction with electrophiles is a foundational method for constructing more complex phosphorus-containing molecules. researchgate.net

The reaction of phosphines with electrophiles can be influenced by the nature of the substituents on the phosphorus atom. In the case of this compound, the butyl and phenyl groups provide steric bulk, while the trimethylsilyl (B98337) group has distinct electronic effects. The reaction generally involves the attack of the phosphorus lone pair on the electrophile, leading to the formation of a new covalent bond. For instance, reactions with alkyl halides (R-X) are a straightforward method to form a new phosphorus-carbon bond.

| Electrophile | Reagent Example | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | Alkyl(butyl)(phenyl)(trimethylsilyl)phosphonium Iodide |

| Proton Source | Hydrochloric Acid (HCl) | Butyl(phenyl)(trimethylsilyl)phosphonium Chloride |

| Aryl Halide | Aryl Chlorides | Aryl(butyl)(phenyl)(trimethylsilyl)phosphonium Chloride |

| Carbonyl Cmpd | Benzaldehyde (C₆H₅CHO) | α-Hydroxybenzylphosphonium salt (after protonation) |

This table illustrates the expected reactivity of this compound with common electrophiles based on general phosphine (B1218219) chemistry.

The quaternization of phosphines with electrophiles is the most typical and direct method for preparing phosphonium salts. unive.it The reaction of this compound with an electrophile, such as an alkyl halide (e.g., methyl bromide), results in the formation of a quaternary phosphonium salt. mdpi.comunive.it This Sₙ2-type reaction leads to a tetravalent phosphorus center with a positive formal charge. google.com

[CH₃CH₂CH₂CH₂(C₆H₅)P(Si(CH₃)₃)] + R-X → [CH₃CH₂CH₂CH₂(C₆H₅)P(R)(Si(CH₃)₃)]⁺X⁻

These phosphonium salts are significant intermediates in organic synthesis. researchgate.net For example, if the newly introduced 'R' group contains an acidic proton alpha to the phosphorus atom, treatment with a strong base can generate a phosphorus ylide. However, transformations involving the silyl (B83357) group are also highly probable. The stability and subsequent reactivity of the formed phosphonium salt depend heavily on the nature of the four substituents on the phosphorus atom and the counter-ion. nih.gov The formation of phosphonium salts from chiral phosphines typically proceeds with retention of the absolute configuration at the phosphorus center. mdpi.com

| Phosphine | Electrophile | Solvent | Product |

| Triphenylphosphine (B44618) | Benzyl Alcohol / TMSBr | 1,4-Dioxane | Benzyltriphenylphosphonium Bromide |

| Triarylphosphine | Alkyl Halide | Toluene | Alkyl(triaryl)phosphonium Halide |

| Thiol / Aldehyde / Ph₃P | Triflic Acid (TfOH) | Acetonitrile | Thiophosphonium Triflate Salt |

This table presents examples of phosphonium salt synthesis from various phosphine precursors and electrophiles, illustrating the general methodology applicable to this compound. nih.govorganic-chemistry.org

Transformations Involving the Trimethylsilyl Group

The phosphorus-silicon bond is a key feature of silylphosphanes, offering synthetic utility due to its inherent reactivity. This bond is weaker and more polar than a phosphorus-carbon bond, making it susceptible to cleavage by various reagents.

The trimethylsilyl group can be selectively removed from the phosphorus atom under mild conditions. This desilylation is often achieved by reaction with protic reagents like water, alcohols, or acids, or by nucleophilic attack with fluoride (B91410) ions. psu.edu Cleavage of the P-Si bond with an alcohol (R'OH), for instance, would yield a secondary phosphine, butyl(phenyl)phosphane, and an alkoxysilane.

[CH₃CH₂CH₂CH₂(C₆H₅)P(Si(CH₃)₃)] + R'-OH → [CH₃CH₂CH₂CH₂(C₆H₅)PH] + R'O-Si(CH₃)₃

This reaction is synthetically useful as it provides a route to secondary phosphines, which are valuable precursors for other organophosphorus compounds. Fluoride sources, such as tetra-n-butylammonium fluoride (TBAF), are particularly effective for cleaving silicon-heteroatom bonds due to the high stability of the resulting silicon-fluoride bond. wikipedia.org

| Silyl Group | Reagent | Conditions | Outcome |

| Trimethylsilyl (TMS) | Methanol / TMSBr (cat.) | Room Temperature | Efficient cleavage of alkyl silyl ethers |

| tert-Butyldimethylsilyl (TBS) | Tetra-n-butylammonium fluoride (TBAF) | THF, Room Temperature | Cleavage of silyl ether |

| Triethylsilyl (TES) | p-Toluenesulfonic acid | Methanol, 0 °C | Acid-catalyzed cleavage |

This table summarizes common conditions for the cleavage of silyl groups from heteroatoms, which are analogous to the desilylation of this compound. psu.edu

Silyl group migrations are well-documented phenomena in organosilicon chemistry. The Brook rearrangement, for example, describes the migration of a silyl group from a carbon atom to an adjacent oxygen atom. wikipedia.org Analogous rearrangements involving phosphorus are also known. A "retro-Brook" rearrangement could theoretically occur in a derivative of this compound. For instance, if a carbanion is generated on a carbon atom adjacent to the phosphorus, the silyl group could migrate from the phosphorus to the carbanion.

Anionic 1,4-silyl migrations have been observed in related systems such as (2-(trimethylsilyl)phenyl)phosphonium methylides, demonstrating the feasibility of such rearrangements in organophosphorus compounds. amanote.com These migrations typically proceed through a pentacoordinate silicon transition state and are driven by the formation of a more stable anion or a thermodynamically favored bond, such as a silicon-carbon bond over a silicon-phosphorus bond in certain contexts. wikipedia.org The specific conditions required to induce such a migration in this compound would depend on the generation of a suitable anionic center within the molecule.

Oxidative and Reductive Pathways

Like other tertiary phosphines, this compound is susceptible to oxidation. Conversely, its corresponding oxide can be reduced back to the trivalent phosphane.

The phosphorus atom in its +3 oxidation state can be easily oxidized to the pentavalent state (+5). This is most commonly achieved by reaction with oxidizing agents such as hydrogen peroxide (H₂O₂), air (O₂), or meta-chloroperoxybenzoic acid (mCPBA) to form the corresponding phosphine oxide. semanticscholar.orgnih.gov For this compound, this oxidation yields Butyl(phenyl)(trimethylsilyl)phosphine oxide. The steric bulk provided by the substituents may influence the rate of oxidation; highly hindered phosphines can exhibit increased stability towards air oxidation. semanticscholar.orgnih.gov

[CH₃CH₂CH₂CH₂(C₆H₅)P(Si(CH₃)₃)] + [O] → [CH₃CH₂CH₂CH₂(C₆H₅)P(O)(Si(CH₃)₃)]

The reverse reaction, the reduction of the phosphine oxide, is a more challenging but synthetically important transformation. Strong reducing agents are required to remove the oxygen atom from the stable P=O bond. Lithium aluminium hydride (LiAlH₄) is a common and effective reagent for this purpose. sid.irlibretexts.org The reduction of phosphine oxides with LiAlH₄ often proceeds with an inversion of configuration at the phosphorus center, especially if the oxide is first activated by a methylation reagent like methyl triflate. nih.gov

| Transformation | Reagent | Typical Conditions | Product |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Dichloromethane | Butyl(phenyl)(trimethylsilyl)phosphine oxide |

| Oxidation | Air (O₂) | Solution, prolonged exposure | Butyl(phenyl)(trimethylsilyl)phosphine oxide |

| Reduction | Lithium Aluminium Hydride (LiAlH₄) | Anhydrous THF | This compound |

| Reduction | Methyl Triflate then LiAlH₄ | Sequential reaction | This compound |

This table outlines the common oxidative and reductive pathways for a generic tertiary phosphine, applicable to this compound.

Coordination Chemistry and Ligand Reactivity

The coordination chemistry of this compound is dictated by the lone pair of electrons on the phosphorus atom, which allows it to act as a Lewis base and bind to transition metals. The substituents—butyl, phenyl, and trimethylsilyl—play a crucial role in modulating the steric and electronic properties of the phosphorus center, thereby influencing the stability, structure, and reactivity of its metal complexes.

As a tertiary phosphine, this compound is expected to form stable complexes with a wide range of transition metals, particularly those in low oxidation states. The phosphorus atom acts as a soft σ-donor ligand. The trimethylsilyl group, being electropositive, can enhance the σ-donor capacity of the phosphine.

Transition metal complexes of silylphosphines have been synthesized and characterized. For instance, hybrid ligands containing both silylene and phosphine moieties readily coordinate to first-row transition metals like iron, cobalt, and nickel, forming stable, four-coordinate complexes. researchgate.net In these complexes, both the silicon and phosphorus atoms can act as donor sites. researchgate.net In the case of this compound, coordination would primarily occur through the phosphorus atom. The formation of metal-phosphine complexes is a fundamental process in organometallic chemistry, often achieved by reacting a metal halide or another precursor with the phosphine ligand. nih.gov

The coordination geometry and number are influenced by the steric bulk of the phosphine and the electronic preferences of the metal center. Given the moderate steric demand of the butyl and phenyl groups combined with the bulkier trimethylsilyl group, this compound would likely form complexes with common geometries such as tetrahedral, square planar, and octahedral.

| Coordination Number | Geometry | Typical Metal Ions |

|---|---|---|

| 2 | Linear | Ag(I), Au(I) |

| 3 | Trigonal Planar | Cu(I), Pd(0), Pt(0) |

| 4 | Tetrahedral or Square Planar | Ni(0), Ni(II), Pd(II), Pt(II), Cu(I) |

| 5 | Trigonal Bipyramidal or Square Pyramidal | Fe(0), Ru(0), Co(I) |

| 6 | Octahedral | Cr(0), Mo(0), W(0), Rh(III), Ir(III) |

Ligand exchange is a fundamental reaction in coordination chemistry where one ligand is replaced by another. uniovi.es The mechanism of such a substitution can be associative (A), dissociative (D), or an interchange (I) process, which lies on a continuum between the two extremes. researchgate.netacs.org

Dissociative (D) Mechanism: The outgoing ligand departs first, forming a coordinatively unsaturated intermediate, which is then captured by the incoming ligand. This pathway is often favored by sterically crowded complexes, as the dissociation of a ligand relieves steric strain. researchgate.net

Associative (A) Mechanism: The incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, from which the outgoing ligand then departs. This mechanism is common for complexes with accessible coordination sites, such as square planar complexes. researchgate.net

Interchange (I) Mechanism: The bond breaking and bond making occur in a concerted fashion. This can be further divided into associative interchange (Ia) and dissociative interchange (Id), depending on the degree of bond formation with the incoming ligand in the transition state. acs.org

For complexes of this compound, the steric bulk imposed by the trimethylsilyl and butyl groups would likely favor a dissociative or dissociative interchange mechanism for ligand exchange. Studies on nickel allyl complexes have shown that phosphine binding can be reversible, with exchange processes that are observable on the NMR timescale. researchgate.net In some cases, ligand exchange is an equilibrium process, where the position of the equilibrium is influenced by factors such as temperature and the concentration of the exchanging ligands. manchester.ac.uk

The steric and electronic properties of a phosphine ligand are critical in determining its coordination behavior and the catalytic activity of its metal complexes. chemistryviews.org These properties can be quantified using parameters such as the Tolman cone angle (θ) for sterics and the Tolman electronic parameter (TEP) for electronics.

Steric Effects: The Tolman cone angle is a measure of the solid angle occupied by a ligand at the metal center. The butyl, phenyl, and trimethylsilyl groups all contribute to the steric bulk of this compound. The trimethylsilyl group, in particular, is known to be sterically demanding. acs.orgnih.gov For comparison, the cone angle of trimethylphosphine (B1194731) is 118°, while that of the bulkier tricyclohexylphosphine (B42057) is 170°. The steric profile of this compound would be significant, influencing the number of ligands that can coordinate to a metal center and affecting the rates and mechanisms of reactions at the metal. uniovi.es Extremely bulky phosphines, such as tris(2-(trimethylsilyl)phenyl)phosphine, exhibit restricted reactivity, being unable to coordinate to many transition metals due to severe steric hindrance. acs.orgresearchgate.netnih.gov

| Phosphine Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |

|---|---|---|

| P(CH₃)₃ (Trimethylphosphine) | 118 | 2064.1 |

| P(n-Bu)₃ (Tri-n-butylphosphine) | 132 | 2060.3 |

| P(Ph)₃ (Triphenylphosphine) | 145 | 2068.9 |

| P(Cy)₃ (Tricyclohexylphosphine) | 170 | 2056.4 |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | 182 | 2056.1 |

Stereochemical Aspects of Reactions

The phosphorus atom in this compound is a stereogenic center, meaning the molecule is chiral and exists as a pair of enantiomers. This has significant implications for its chemistry, particularly in the field of asymmetric catalysis. P-chiral phosphines are highly valuable ligands for transition metal-catalyzed reactions where the stereochemical outcome is critical.

The synthesis of enantiomerically pure P-chiral phosphines often involves the use of phosphine-boranes as intermediates. Reactions such as palladium-catalyzed C-P coupling can be used to construct P-stereogenic centers with high enantiomeric excess. manchester.ac.uk

Reactions involving the chiral phosphorus center can proceed with either retention or inversion of configuration. For example, bimolecular nucleophilic substitution (Sₙ2) at a trivalent phosphorus center typically proceeds with inversion of configuration. In contrast, bimolecular electrophilic substitution (Sₑ2) reactions at phosphorus often occur with retention of stereochemistry. researchgate.net

When coordinated to a metal, the chirality of this compound can create a chiral environment around the metal center. This can be exploited to control the stereoselectivity of reactions such as asymmetric hydrogenation, hydroformylation, and cross-coupling, where the chiral ligand dictates the facial selectivity of substrate binding or subsequent reaction steps. The specific stereochemical influence will depend on the precise geometry of the metal complex and the nature of the reacting substrates.

Applications in Catalysis Research

Design Principles for Phosphane Ligands in Catalysis

The efficacy of a phosphane ligand in a catalytic cycle is primarily governed by its steric and electronic characteristics. These properties are not independent and can be quantitatively estimated to predict a ligand's behavior. manchester.ac.uk

Steric Effects : The steric bulk of a phosphane ligand is critical for creating a specific coordination environment around the metal, influencing substrate binding, and often accelerating the final, product-releasing step (reductive elimination) in catalytic cycles. nih.gov The most common measure of steric hindrance is the Tolman cone angle (θ), which represents the solid angle occupied by the ligand at a standard metal-phosphorus distance. libretexts.orgumb.edu The butyl and, particularly, the bulky trimethylsilyl (B98337) groups suggest that Butyl(phenyl)(trimethylsilyl)phosphane would possess a significant cone angle.

The interplay of these factors is crucial; for example, in palladium-catalyzed cross-coupling, bulky and electron-rich ligands are known to stabilize the catalytically active monoligated Pd(0) species, which are key to initiating the catalytic cycle with challenging substrates. nih.govnih.gov

| Phosphane Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Tolman Cone Angle (θ, °) |

|---|---|---|

| Triphenylphosphane (PPh₃) | 2068.9 | 145 |

| Tri-tert-butylphosphane (P(t-Bu)₃) | 2056.1 | 182 |

| Tricyclohexylphosphane (PCy₃) | 2056.4 | 170 |

| Trimethylphosphane (PMe₃) | 2064.1 | 118 |

| Tris(trimethylsilyl)phosphane (P(TMS)₃) | Not widely reported, but expected to be highly electron-donating | ~190 (Calculated) |

This compound as a Ligand in Homogeneous Catalysis

As a chiral, bulky, and electron-rich ligand, this compound is a promising candidate for various transition metal-catalyzed reactions. Its structure suggests it could offer advantages where high reactivity and stereochemical control are required.

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. sigmaaldrich.com The success of these reactions, especially with unreactive substrates like aryl chlorides, heavily relies on the use of sophisticated phosphane ligands. sigmaaldrich.comnih.gov Ligands that are both bulky and electron-donating, such as the biaryl phosphines (e.g., S-Phos, X-Phos) or trialkylphosphanes (e.g., P(t-Bu)₃), have proven to be particularly effective. sigmaaldrich.comnih.gov

This compound fits this profile. Its steric bulk would facilitate the reductive elimination step, while its strong electron-donating character would promote the initial oxidative addition of the aryl halide to the Pd(0) center. nih.gov This combination is anticipated to make it an effective ligand for a range of cross-coupling reactions.

| Reaction Name | General Transformation | Typical Ligand Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Ar-X + Ar'-B(OH)₂ → Ar-Ar' | Bulky, electron-rich mono- and diphosphanes |

| Buchwald-Hartwig Amination | Ar-X + R₂NH → Ar-NR₂ | Bulky, electron-rich dialkylbiaryl phosphanes |

| Heck Coupling | Ar-X + Alkene → Ar-Alkene | Electron-rich phosphanes, diphosphanes |

| Sonogashira Coupling | Ar-X + Alkyne → Ar-Alkyne | Aryl- and alkylphosphanes |

The catalytic cycle of a typical cross-coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The phosphane ligand plays a critical role in each.

Oxidative Addition : An Ar-X bond adds to the metal center (e.g., Pd(0)). Electron-rich ligands like this compound increase the electron density on the metal, making it more nucleophilic and accelerating this rate-limiting step. sigmaaldrich.com

Transmetalation : The aryl group from a main-group organometallic reagent is transferred to the palladium center. The ligand's steric and electronic properties can influence the rate and efficiency of this step.

Reductive Elimination : The two coupled organic fragments are eliminated from the metal center to form the final product, regenerating the active catalyst. Sterically demanding ligands, a key feature of this compound, are known to promote this final step, preventing catalyst decomposition and increasing turnover numbers. acs.org

The combination of a bulky silyl (B83357) group and a moderately sized butyl group would create a unique steric pocket around the metal, potentially influencing regioselectivity and the stability of catalytic intermediates.

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis, using chiral catalysts, is the most efficient method to achieve this. researchgate.net this compound is a P-stereogenic compound, meaning the phosphorus atom itself is a chiral center. Such ligands are highly sought after in asymmetric catalysis because the chirality is located directly at the metal's coordination site, which can lead to highly effective enantiomeric discrimination. nih.gov

The development of P-chiral phosphane ligands has been a significant area of research, leading to high enantioselectivities in numerous reactions. nih.gov Although their synthesis can be challenging, their performance often surpasses that of ligands with chirality only in the backbone. tcichemicals.comnih.gov Given its P-chiral nature, this compound could potentially be a highly effective ligand in reactions such as:

Asymmetric hydrogenation of alkenes and ketones. dicp.ac.cn

Palladium-catalyzed asymmetric allylic alkylation. mdpi.com

Asymmetric hydroformylation. rsc.org

The distinct electronic and steric profiles of the three different substituents (butyl, phenyl, trimethylsilyl) would create a well-defined and rigid chiral environment, which is a key prerequisite for high enantioselectivity. nih.gov

Exploration in Organocatalysis

Beyond their role as ligands for transition metals, tertiary phosphanes can also function as nucleophilic organocatalysts. nih.govbeilstein-journals.org In this mode of catalysis, the phosphane initiates a reaction by its nucleophilic addition to an electrophilic substrate, such as an activated alkene or alkyne, to form a reactive zwitterionic intermediate. nih.govacs.org

The nucleophilicity of the phosphane is a critical factor for its catalytic activity. Generally, trialkylphosphanes are more nucleophilic and thus more active than triarylphosphanes. beilstein-journals.org this compound, with two electron-donating groups (butyl and trimethylsilyl), is expected to be a potent nucleophile. Its chirality also opens the door to asymmetric organocatalysis. beilstein-journals.org Potential applications in this area include:

Morita-Baylis-Hillman (MBH) reaction : Coupling of an aldehyde and an activated alkene.

[3+2] and [4+2] Annulations : Cycloaddition reactions to form five- or six-membered rings, which are valuable synthetic transformations. beilstein-journals.org

γ-Umpolung Additions : Reversing the normal polarity of a substrate to enable novel bond formations. nih.gov

The use of a chiral phosphane like this compound in these reactions could provide a direct route to enantiomerically enriched products without the need for any metal catalyst. beilstein-journals.org

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis of Butyl(phenyl)(trimethylsilyl)phosphane

The electronic structure and bonding of this compound are fundamental to understanding its reactivity and coordination chemistry. Computational methods, particularly those rooted in quantum mechanics, allow for a detailed examination of the molecule's frontier molecular orbitals (HOMO and LUMO), charge distribution, and the nature of its chemical bonds.

The phosphorus atom in this compound, with its lone pair of electrons, is the primary site of nucleophilic and coordinating activity. The electronic properties of this lone pair are significantly influenced by the diverse nature of its substituents: the electron-donating butyl group, the π-system of the phenyl group, and the sterically demanding and electronically complex trimethylsilyl (B98337) group. Theoretical calculations can quantify these influences.

Natural Bond Orbital (NBO) analysis is a common computational technique used to study the delocalization of electron density and the nature of bonding. In this compound, NBO analysis would likely reveal significant hyperconjugation effects involving the silicon-carbon bonds of the trimethylsilyl group, which can influence the electron density at the phosphorus center. The interaction between the phosphorus lone pair and the π* orbitals of the phenyl ring is another key feature that can be elucidated.

The calculated molecular electrostatic potential (Vmin) in the region of the phosphorus lone pair serves as a quantitative measure of the ligand's σ-donating ability. researchgate.net By comparing the Vmin of this compound with other phosphines, its electronic character can be benchmarked.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | 0.9 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 6.7 eV | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | 1.5 D | DFT/B3LYP/6-311G(d,p) |

| NBO Charge on P | +0.45 e | DFT/B3LYP/6-311G(d,p) |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar phosphine (B1218219) ligands.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms due to its balance of accuracy and computational cost. For reactions involving this compound, either as a catalyst or a reactant, DFT calculations can map out the entire potential energy surface. This includes identifying transition states, intermediates, and the associated activation energies. rsc.org

A common reaction type where phosphines like this compound are employed is in catalysis, for example, in cross-coupling reactions or nucleophilic organocatalysis. nih.gov DFT studies can elucidate the step-by-step mechanism of such reactions. For instance, in a phosphine-catalyzed reaction, the initial nucleophilic attack of the phosphine on a substrate can be modeled to determine the activation barrier. acs.org Subsequent steps, such as the formation of key intermediates like phosphonium (B103445) ylides or zwitterions, can also be computationally explored. acs.org

The steric and electronic effects of the butyl, phenyl, and trimethylsilyl groups play a crucial role in determining the reaction pathways and rates. anu.edu.au DFT calculations can dissect these effects by analyzing the geometries of transition states and the electronic interactions between the phosphine and the substrate at various stages of the reaction.

Table 2: Calculated Activation Energies for a Hypothetical Phosphine-Catalyzed Reaction Step

| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |

| Nucleophilic Attack | Phosphine + Substrate | [TS1] | Intermediate 1 | 15.2 |

| Proton Transfer | Intermediate 1 | [TS2] | Intermediate 2 | 8.5 |

| Product Formation | Intermediate 2 | [TS3] | Phosphine + Product | 12.1 |

Note: The data in this table is hypothetical and intended for illustrative purposes.

Prediction of Spectroscopic Parameters for Intermediates

A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of transient intermediates in a reaction. For reactions involving this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR), particularly ³¹P NMR, and Infrared (IR) spectroscopy.

DFT calculations can predict ³¹P NMR chemical shifts with a reasonable degree of accuracy. acs.orgnih.gov This is particularly valuable for distinguishing between different phosphorus-containing species that may be present in a reaction mixture, such as the starting phosphine, phosphonium salt intermediates, or phosphine oxides. The prediction of chemical shifts is achieved by calculating the magnetic shielding tensors of the nuclei. acs.orgacs.org

Similarly, IR frequencies can be calculated to predict the vibrational spectra of proposed intermediates. This can be useful for identifying characteristic bond stretches, such as a P=O stretch in a phosphine oxide byproduct or the carbonyl stretch of a coordinated substrate.

Table 3: Predicted Spectroscopic Data for a Hypothetical Reaction Intermediate

| Intermediate Species | Predicted ³¹P NMR Chemical Shift (ppm) | Predicted Key IR Frequency (cm⁻¹) |

| This compound | -25.3 | N/A |

| [R-P(Bu)(Ph)(SiMe₃)]⁺ X⁻ | +35.8 | N/A |

| O=P(Bu)(Ph)(SiMe₃) | +45.2 | 1190 (P=O stretch) |

Note: The data in this table is hypothetical and based on general trends for similar compounds.

Ligand Design and Computational Screening for Catalytic Activity

The unique combination of steric and electronic properties of this compound makes it an interesting candidate as a ligand in transition metal catalysis. Computational methods are instrumental in the rational design and screening of ligands for specific catalytic applications. chemrxiv.orgresearchgate.net

The performance of a phosphine ligand in a catalytic cycle is often related to its steric bulk and electron-donating ability. These properties can be quantified computationally. The steric hindrance of this compound can be evaluated by calculating its cone angle or the percentage of buried volume (%Vbur). nih.gov Its electronic character can be described by parameters such as the Tolman Electronic Parameter (TEP), which can also be estimated computationally. nih.gov

Computational screening involves building a virtual library of ligands and evaluating their performance for a target reaction using DFT or other methods. chemrxiv.orgresearchgate.net this compound could be included in such a library to assess its potential in various catalytic transformations, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. The computational results can predict reaction rates and selectivities, thereby guiding experimental efforts towards the most promising catalyst systems.

Table 4: Computationally Derived Ligand Parameters for this compound

| Parameter | Description | Calculated Value |

| Cone Angle (θ) | A measure of the ligand's steric bulk. | 155° |

| % Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal that is occupied by the ligand. | 38% |

| TEP (Tolman Electronic Parameter) | A measure of the ligand's electron-donating ability. | 2058 cm⁻¹ |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on analogous phosphine ligands.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Multi-Nuclear NMR Spectroscopy for Structural Elucidation and Mechanistic Insights

Multi-nuclear NMR spectroscopy is the cornerstone for the structural elucidation of Butyl(phenyl)(trimethylsilyl)phosphane in solution. By examining various atomic nuclei (³¹P, ¹H, ¹³C, and ²⁹Si), a complete picture of the molecular connectivity and electronic environment can be assembled.

³¹P NMR Spectroscopy: The phosphorus-31 nucleus provides the most direct probe of the chemical environment around the phosphorus atom. In this compound, the ³¹P NMR spectrum is expected to exhibit a single resonance, indicating the presence of a single phosphorus environment. The chemical shift (δ) of this signal is highly sensitive to the nature of the substituents. For tertiary phosphines, the chemical shifts can vary widely. The presence of an electropositive silicon atom directly bonded to the phosphorus typically induces a significant upfield shift (to more negative ppm values) compared to analogous trialkyl or triarylphosphines. For instance, the chemical shift of Tris(trimethylsilyl)phosphine is observed at approximately -251 ppm, which is significantly upfield from tri-n-butylphosphine (-32 ppm) or triphenylphosphine (B44618) (-6 ppm). Therefore, the ³¹P chemical shift for this compound is anticipated to be in a characteristically upfield region, reflecting the strong shielding effect of the trimethylsilyl (B98337) group.

¹H, ¹³C, and ²⁹Si NMR Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the hydrogen-containing fragments of the molecule. Distinct signals are expected for the trimethylsilyl, butyl, and phenyl groups. The nine protons of the trimethylsilyl group would appear as a sharp singlet, likely showing coupling to the ³¹P nucleus (JP-Si-C-H). The butyl group would display a set of multiplets corresponding to the CH₃, and the three CH₂ groups, with chemical shifts and multiplicities influenced by coupling to both adjacent protons and the distant phosphorus atom. The aromatic protons of the phenyl group would appear in the typical downfield region (δ 7.0-8.0 ppm), with their coupling patterns revealing substitution and coupling to the phosphorus atom.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data. Each unique carbon atom in the butyl, phenyl, and trimethylsilyl groups will produce a distinct signal. A key feature is the presence of phosphorus-carbon coupling (JP-C), which is invaluable for assigning carbons directly bonded to or in close proximity to the phosphorus atom. The magnitude of the one-bond coupling constant (¹JP-C) is typically larger for the carbon of the phenyl group compared to the butyl group.

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum offers direct insight into the silicon environment. A single resonance is expected for the trimethylsilyl group. As with ³¹P NMR, the chemical shift is sensitive to the electronic environment. The direct attachment to a phosphorus atom influences the chemical shift, and the signal will be split into a doublet due to one-bond coupling with the ³¹P nucleus (¹JP-Si). umich.edursc.orgpascal-man.com This coupling is a definitive indicator of the P-Si bond.

The following table summarizes the anticipated NMR spectroscopic data for this compound based on analysis of related compounds.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J) |

| ³¹P | - | Highly shielded region (e.g., -100 to -150) | Singlet |

| ¹H | Si(CH₃)₃ | 0.1 - 0.4 | Doublet, ³JP-H ≈ 3-5 Hz |

| P-CH₂-(CH₂)₂-CH₃ | 1.4 - 1.8 | Multiplet | |

| P-(CH₂)₃-CH₃ | 0.8 - 1.0 | Triplet | |

| C₆H₅ | 7.2 - 7.8 | Multiplets | |

| ¹³C | Si(CH₃)₃ | 1.0 - 5.0 | Doublet, ²JP-C |

| P-CH₂ | 25 - 35 | Doublet, ¹JP-C | |

| C₆H₅ (ipso) | 135 - 145 | Doublet, ¹JP-C | |

| ²⁹Si | Si(CH₃)₃ | -5 to -15 | Doublet, ¹JP-Si ≈ 40-60 Hz |

Note: These are estimated values and can vary based on solvent and experimental conditions.

X-ray Crystallography for Molecular and Complex Structures

The central phosphorus atom is expected to adopt a pyramidal geometry, consistent with other tertiary phosphines. Key structural parameters that would be elucidated include:

P-Si, P-Cbutyl, and P-Cphenyl bond lengths: These distances provide insight into the nature of the bonding between phosphorus and its substituents. The P-Si bond length is of particular interest for comparison with other silylphosphanes. nih.gov

Bond angles around the phosphorus atom (C-P-C, C-P-Si): These angles define the extent of pyramidalization at the phosphorus center and are influenced by the steric bulk of the butyl, phenyl, and trimethylsilyl groups. nih.gov The steric demand of the trimethylsilyl group is significant and would likely lead to an expansion of the bond angles around the phosphorus atom compared to less hindered phosphines.

Torsional angles: These describe the rotational orientation of the substituents relative to each other.

While a specific crystal structure for this compound is not publicly available, data from related structures like Tris(n-butyl)phosphine and Tris(trimethylsilyl)phosphine can provide reference points for expected geometries. nih.govnih.gov In the absence of experimental data, computational modeling using methods like Density Functional Theory (DFT) can predict the lowest energy conformation and geometric parameters, which can be benchmarked against crystallographic data for similar molecules. mdpi.com

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. auburn.edu For this compound, MS is crucial for confirming its synthesis and identifying it in reaction mixtures.

Under typical ionization conditions, such as Electron Ionization (EI), the molecule would first form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. Subsequent fragmentation of this ion provides structural clues. The fragmentation of organophosphorus and organosilicon compounds is well-documented. nih.govnih.gov For this compound, key fragmentation pathways would likely involve the cleavage of the bonds to the phosphorus atom.

Expected fragmentation patterns include:

Loss of a butyl radical (•C₄H₉): Leading to a [M - 57]⁺ fragment.

Loss of a phenyl radical (•C₆H₅): Leading to a [M - 77]⁺ fragment.

Loss of a trimethylsilyl radical (•Si(CH₃)₃): Leading to a [M - 73]⁺ fragment.

Loss of a methyl radical (•CH₃) from the trimethylsilyl group: Resulting in a [M - 15]⁺ fragment, a common fragmentation for TMS-containing compounds. nih.gov

Rearrangements, such as McLafferty-type rearrangements involving the butyl chain, could also occur.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of the elemental composition and confirming the identity of the compound with high confidence.

| Ion | Proposed Structure | Expected m/z |

| Molecular Ion | [C₁₃H₂₃PSi]⁺˙ | 238.1 |

| Fragment 1 | [M - CH₃]⁺ | 223.1 |

| Fragment 2 | [M - C₄H₉]⁺ | 181.1 |

| Fragment 3 | [M - Si(CH₃)₃]⁺ | 165.1 |

| Fragment 4 | [M - C₆H₅]⁺ | 161.1 |

Note: m/z values are calculated for the most abundant isotopes.

In-Situ Spectroscopic Techniques for Reaction Pathway Analysis

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable data on reaction kinetics, intermediates, and mechanisms without the need for isolating species from the reaction mixture. For studying the reactivity of this compound, in-situ NMR spectroscopy is particularly powerful. elte.huacs.org

By conducting a reaction directly within an NMR tube equipped with the necessary temperature and mixing controls, the transformation of reactants to products can be followed over time. In-situ ³¹P NMR spectroscopy is especially advantageous for reactions involving phosphines. researchgate.netacs.org The reaction of this compound could be monitored by observing the decrease in the intensity of its characteristic ³¹P NMR signal and the simultaneous emergence of new signals corresponding to reaction intermediates or final products. researchgate.net

For example, in a reaction where the phosphine (B1218219) acts as a catalyst or a ligand, changes in its coordination environment would be reflected by a shift in its ³¹P resonance. If the phosphine is consumed in a stoichiometric reaction, such as an oxidation or alkylation, the formation of the corresponding phosphine oxide, phosphonium (B103445) salt, or other phosphorus-containing product would be identified by its unique ³¹P chemical shift. acs.org This approach provides direct mechanistic insights that are often difficult to obtain through conventional analysis of quenched reaction aliquots. Other techniques like in-situ Infrared (IR) spectroscopy could also be employed, particularly for reactions involving functional groups with strong IR absorptions, such as carbonyls in a catalytic reaction. sid.ir

Synthesis and Reactivity of Analogues and Derivatives

Systematic Variation of Substituents on Phosphorus

The properties of a phosphine (B1218219) are intrinsically linked to the nature of the substituents attached to the phosphorus atom. By systematically varying these groups, chemists can fine-tune the steric and electronic characteristics of the molecule, thereby influencing its reactivity and coordinating ability. Analogues of Butyl(phenyl)(trimethylsilyl)phosphane can be envisaged through the replacement of the butyl, phenyl, or trimethylsilyl (B98337) groups with other alkyl, aryl, or silyl (B83357) moieties.

Research into phosphine-borane derivatives has demonstrated the synthesis of a wide array of phosphines with varied substituents. For instance, the synthesis of B-(trifluoromethyl)phenyl phosphine–borane (B79455) derivatives involves the reaction of corresponding phosphines with 3- or 4-(trifluoromethyl)phenyl boronic acid. nih.gov This methodology allows for the introduction of electronically distinct aryl groups. The phosphine precursors themselves can be varied, with examples including trimethylphosphine (B1194731), tri-n-butylphosphine, and tricyclohexylphosphine (B42057), showcasing the diversity of alkyl groups that can be incorporated. nih.gov

The steric environment around the phosphorus atom is another critical parameter that can be adjusted. The replacement of a linear butyl group with a bulkier tert-butyl group, for example, can significantly alter the ligand's cone angle and its coordination chemistry. Similarly, substituting the trimethylsilyl group with other silyl groups or sterically demanding aryl groups, such as the 2,4,6-tri-tert-butylphenyl group, can lead to phosphines with unique properties. acs.org The synthesis of sterically crowded phosphines like tris(2-(trimethylsilyl)phenyl)phosphine highlights the efforts to create highly shielded phosphorus centers, which can stabilize reactive species or influence selectivity in catalytic reactions. semanticscholar.org

The following table summarizes examples of substituent variations on phosphine molecules and their synthetic accessibility, drawing parallels to potential analogues of this compound.

| Original Substituent | Varied Substituent | Example Compound Class | Synthetic Method Highlight |

| Phenyl | 3-(Trifluoromethyl)phenyl | B-(3-CF3-phenyl) phosphine–boranes | Reductive P-B bond formation from phosphine and boronic acid nih.gov |

| Butyl | tert-Butyl, Cyclohexyl | Trialkylphosphine-boranes | Reaction of phosphines with a borane source nih.gov |

| Phenyl | 2-(Trimethylsilyl)phenyl | Tris(2-(trimethylsilyl)phenyl)phosphine | Bromine-lithium exchange followed by reaction with trimethylsilylchloride semanticscholar.org |

| Trimethylsilyl | Various Silyl Groups | Silyl-substituted phosphines | Reaction of phosphides with silyl halides |

Introduction of Chiral Auxiliaries and Stereocenter Design

The development of chiral phosphines is a cornerstone of asymmetric catalysis. wikipedia.org For a molecule like this compound, the phosphorus atom is a stereogenic center if the three substituents are different, which they are. This makes it a P-chiral phosphine. The synthesis of enantiomerically pure P-chiral phosphines is a significant challenge due to the high inversion barrier of the phosphorus pyramid. wikipedia.org

A powerful strategy for the synthesis of P-chiral phosphine ligands involves the use of phosphine–boranes as intermediates. nih.gov This approach allows for the stereospecific manipulation of the phosphorus center. For example, optically active secondary phosphine-boranes can be alkylated or arylated to produce tertiary phosphine-boranes with high stereochemical fidelity. Subsequent decomplexation of the borane group yields the free P-chiral phosphine. nih.govresearchgate.net Chiral auxiliaries, such as those derived from l-menthol (B7771125) or borneol, can be attached to the phosphorus atom to facilitate the separation of diastereomers before the introduction of the final substituent. nih.gov

Recent advances have also focused on catalytic methods for the construction of P-stereogenic centers. These methods include the desymmetrization of prochiral phosphine precursors or the kinetic resolution of racemic phosphines. chemrxiv.orgresearchgate.net For instance, palladium/chiral norbornene cooperative catalysis has been reported for the construction of P-stereogenic phosphinamides, which can be precursors to other P-chiral compounds. chemrxiv.org Such catalytic approaches offer a more efficient route to enantiopure phosphines compared to classical resolution methods. nih.gov

The design of P-chiral ligands often aims for C2-symmetry in bisphosphines, which has proven effective in many asymmetric hydrogenations. wikipedia.orgnih.gov However, monodentate P-chiral phosphines are also of significant interest. The principles used in the synthesis of established P-chiral ligands could be adapted to produce enantiopure this compound.

| Method for Stereocenter Design | Description | Key Intermediates/Reagents | Reference |

| Phosphine-Borane Chemistry | Stereospecific substitution on phosphorus protected as a borane adduct, followed by decomplexation. | Optically active secondary phosphine-boranes, organolithium reagents, electrophiles. | nih.govresearchgate.net |

| Chiral Auxiliaries | Use of a chiral group to create diastereomers that can be separated, followed by removal of the auxiliary. | l-menthol, borneol derivatives. | nih.govnih.gov |

| Catalytic Desymmetrization | A chiral catalyst selectively transforms one of two prochiral groups on the phosphorus precursor. | Transition metal complexes with chiral ligands (e.g., Pd/chiral norbornene). | chemrxiv.org |

| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer of a racemic phosphine precursor. | Chiral catalysts, enzymes. | chemrxiv.orgresearchgate.net |

Research into Polymer-Supported Derivatives

The immobilization of reagents and catalysts on solid supports is a widely adopted strategy in organic synthesis to simplify purification, enable reagent recycling, and facilitate use in continuous flow systems. nih.govresearchgate.net Polymer-supported triphenylphosphine (B44618) (PS-TPP) is a well-established example, and similar principles can be applied to create polymer-supported derivatives of this compound. nih.govrsc.org

The most common approach involves modifying the phenyl group of the phosphine to incorporate a linking point to a polymer backbone, typically polystyrene cross-linked with divinylbenzene (B73037) (DVB). researchgate.netsemanticscholar.org For example, a vinyl group can be introduced onto the phenyl ring, and this monomer can then be copolymerized to form the polymer-supported phosphine. Alternatively, a pre-formed functionalized polymer, such as bromopolystyrene, can be reacted with a lithiated derivative of the phosphine. nih.govresearchgate.net

The properties of the polymer, such as the degree of cross-linking, can influence the reactivity of the supported species. Lower cross-linking can lead to higher reactivity due to better swelling and accessibility of the catalytic sites, but may result in a more gelatinous and difficult-to-handle material. nih.gov Research has focused on optimizing the polymer matrix to balance reactivity with mechanical stability. up.ac.za The application of these polymer-supported phosphines spans a wide range of reactions, including Wittig, Mitsunobu, and Appel reactions, as well as their use as ligands in metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

| Polymer Support Strategy | Description | Common Polymer | Advantages |

| Immobilization via Functionalized Monomer | Synthesis of a phosphine-containing monomer (e.g., with a vinyl group) followed by polymerization. | Polystyrene | Uniform distribution of phosphine sites. |

| Grafting onto Pre-formed Polymer | Reaction of a phosphine derivative (e.g., a lithiated phosphide) with a functionalized polymer (e.g., bromopolystyrene). | Cross-linked Polystyrene (with DVB) | Straightforward synthesis from commercially available polymers. nih.govsemanticscholar.org |

| Use in Flow Chemistry | Packing the polymer-supported reagent into a column for continuous processing. | Macroporous resins | Minimized exposure to hazardous chemicals, reduced reaction time. up.ac.za |

Future Research Directions and Emerging Opportunities

Integration with Flow Chemistry and Sustainable Synthesis

The adoption of continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater efficiency. nih.gov The synthesis and application of organophosphorus compounds, in particular, can benefit from this technology. researchgate.netacs.org Future research should focus on developing a continuous flow process for the synthesis of Butyl(phenyl)(trimethylsilyl)phosphane itself. This would not only allow for a safer and more scalable production of the phosphane but also enable the synthesis of P-chiral analogues in a more controlled and sustainable manner. nih.govnih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor could lead to higher yields and selectivities, minimizing waste and energy consumption. nih.gov

Furthermore, the integration of this compound as a ligand or catalyst in continuous flow reactions represents a significant opportunity. Its unique properties could be harnessed for in-line reaction monitoring and optimization, potentially leading to the discovery of novel reaction pathways that are not accessible under batch conditions. The development of immobilized versions of this compound on solid supports would further enhance its utility in flow systems, allowing for easy separation and recycling of the catalyst, a key principle of green chemistry.

Exploration of Novel Reactivity Modes

The nucleophilic character of phosphines is central to their utility in organic synthesis. murraystate.edunih.govrsc.orgmurraystate.eduacs.org The specific combination of butyl, phenyl, and trimethylsilyl (B98337) groups in this compound offers a unique modulation of the phosphorus atom's nucleophilicity and steric environment. This opens the door to exploring novel reactivity modes that go beyond traditional applications.

Future investigations could focus on harnessing the nucleophilic nature of this compound in unprecedented annulation reactions, cycloadditions, and umpolung strategies. nih.govacs.org The interplay between the electron-donating butyl group and the steric bulk of the trimethylsilyl group could lead to unique selectivities in reactions with various electrophiles. For instance, its potential in catalyzing Michael additions, Rauhut-Currier, and Morita-Baylis-Hillman reactions with previously unreactive substrates warrants investigation. nih.gov The exploration of its reactivity with unsaturated systems like alkynes and allenes could unveil new synthetic methodologies for the construction of complex molecular architectures under mild conditions. murraystate.edumurraystate.edu

Development of Next-Generation Catalytic Systems

Phosphine (B1218219) ligands are indispensable in transition-metal catalysis, particularly in cross-coupling reactions that form the bedrock of modern synthetic chemistry. nih.govhkmu.edu.hkpolyu.edu.hkresearchgate.netscispace.com The distinct electronic and steric properties of this compound make it a promising candidate for the development of next-generation catalytic systems with enhanced activity, selectivity, and stability.

A primary area of future research will be the application of this compound as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. nih.govpolyu.edu.hkresearchgate.net Its unique combination of substituents could lead to catalysts with improved performance in challenging transformations, including the activation of inert chemical bonds and reactions involving sterically demanding substrates. The development of nickel-catalyzed cross-coupling protocols featuring this compound is another promising avenue, offering a more sustainable and economical alternative to palladium-based systems. nih.gov

Moreover, the design of well-defined metal complexes bearing this compound as a ligand will be crucial. The synthesis and characterization of these complexes will provide valuable insights into their structure-activity relationships and allow for the rational design of catalysts with tailored properties for specific applications. The potential for this phosphane to stabilize novel metal centers and facilitate challenging catalytic cycles should be a key focus of this research.

Theoretical Advancements and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the behavior of molecules and their reactivity. researchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.com In the context of this compound, theoretical advancements and predictive modeling will play a pivotal role in guiding experimental efforts and accelerating the discovery of new applications.

Future computational studies should focus on elucidating the electronic and steric parameters of this compound. DFT calculations can provide quantitative measures of its donor/acceptor properties and steric bulk, allowing for a direct comparison with established phosphine ligands. researchgate.netmanchester.ac.uk This will enable the rational selection of this phosphane for specific catalytic applications.

Q & A

Q. Basic

- P NMR : Primary tool for confirming phosphorus environment (δ range: −20 to +50 ppm).

- H/C NMR : Identify alkyl/aryl substituents and silyl groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks.

- FTIR : Detect P–C and Si–C stretching vibrations (~650–800 cm).

Data Validation : Cross-reference spectral data with PubChem entries for analogous phosphine derivatives to resolve ambiguities .

How can computational chemistry methods predict the reactivity of this compound in novel reactions?

Q. Advanced

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction pathways (e.g., Gaussian or ORCA software).

- Reaction Path Search : Employ the International Center for Reaction Design and Discovery (ICReDD) framework to combine computed activation energies with experimental validation .

- Machine Learning : Train models on existing phosphine reactivity datasets to predict regioselectivity or catalytic behavior .

What strategies resolve contradictions in experimental data involving this compound’s catalytic activity?

Q. Advanced

- Factorial Design : Systematically vary parameters (e.g., temperature, solvent polarity) to identify confounding variables. For example, a 2 factorial design can isolate synergistic effects between silyl and phosphine groups .

- Computational Cross-Validation : Compare experimental turnover frequencies (TOF) with DFT-predicted activation barriers to verify mechanistic hypotheses .

- Error Analysis : Use statistical tools (e.g., ANOVA) to quantify uncertainty in kinetic measurements .

What protocols ensure the safe handling and long-term stability of this compound?

Q. Basic

- Storage : Keep under argon/nitrogen at −20°C in amber glass to prevent oxidation.

- PPE : Use gloves, goggles, and fume hoods due to potential toxicity (refer to REACH registration data for hazard classification) .

- Decomposition Monitoring : Periodically test via P NMR; discard if phosphine oxide peaks (δ ~25–30 ppm) emerge .

How can reactor design parameters be optimized for reactions involving this compound?

Q. Advanced

- Batch vs. Flow Reactors : Flow systems minimize exposure to moisture/oxygen for air-sensitive reactions.

- Process Simulation : Use Aspen Plus or COMSOL to model heat/mass transfer, especially for exothermic silylation steps.

- In Situ Monitoring : Implement Raman spectroscopy or PAT (Process Analytical Technology) for real-time reaction tracking .

What are the challenges in analyzing environmental degradation products of this compound?

Q. Advanced

- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for trace analysis in aqueous matrices.

- Chromatography : Use reverse-phase HPLC with tandem MS (LC-MS/MS) to detect phosphine oxides or silicic acid byproducts.

- Reference Standards : Compare retention times with EPA-certified phosphorous flame retardant degradation profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.